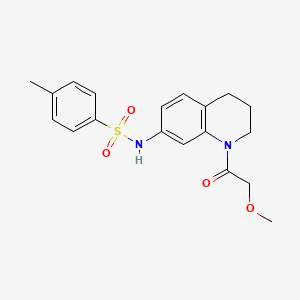

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide

Descripción

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with a multifaceted structure that showcases various functional groups, making it a candidate of interest in multiple scientific fields.

Propiedades

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-5-9-17(10-6-14)26(23,24)20-16-8-7-15-4-3-11-21(18(15)12-16)19(22)13-25-2/h5-10,12,20H,3-4,11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLCQXOGBZVHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step reaction process starting from simpler aromatic compounds. The process usually includes:

Formation of the quinoline core: This often involves cyclization reactions of aniline derivatives with dicarbonyl compounds under acidic or basic conditions.

Methoxyacetylation: Introduction of the methoxyacetyl group can be achieved via acylation using methoxyacetyl chloride in the presence of a suitable base like triethylamine.

Sulfonamide formation: The sulfonyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods: For large-scale production, the steps are often optimized for yield and purity. This involves:

Automated batch reactors: Providing precise control over reaction temperatures, times, and reagent addition.

Chromatographic purification: Ensuring the final product meets purity standards suitable for further applications.

Análisis De Reacciones Químicas

Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyacetyl group.

Reduction: Reduction can occur at the quinoline ring or the sulfonamide group under specific conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, given suitable conditions.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: Lewis acids like aluminum chloride for Friedel-Crafts acylation.

Oxidation: Potentially forms quinolinone derivatives.

Reduction: Leads to tetrahydroquinoline derivatives.

Substitution: Results in various substituted aromatic derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used in synthetic organic chemistry as an intermediate for the preparation of other complex molecules.

Biology: Investigated for its interactions with biological systems, particularly its binding affinity with proteins and enzymes.

Medicine: Explored as a potential lead compound in drug discovery due to its structural complexity and versatility.

Industry: Applied in the development of specialty chemicals and advanced materials.

Mecanismo De Acción

Molecular Targets and Pathways: This compound may interact with cellular proteins through its sulfonamide group, which is known to form strong interactions with protein targets. The quinoline core is a known bioactive scaffold in medicinal chemistry, contributing to its efficacy in disrupting biological pathways.

Comparación Con Compuestos Similares

The combination of a quinoline core with a methoxyacetyl and a sulfonamide group is relatively uncommon, providing unique chemical reactivity and biological activity.

N-(2-acetylphenyl)-4-methylbenzenesulfonamide: : Lacks the quinoline core, differing significantly in chemical reactivity and biological interactions.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide: : Similar structure but with a benzoyl group instead of a methoxyacetyl, leading to different chemical properties.

This was a whirlwind tour through the fascinating world of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide! Does any part of this compound’s journey from synthesis to application intrigue you?

Actividad Biológica

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article focuses on its biological activity, including anti-inflammatory and anticancer properties, as well as its interactions with various biological pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 378.45 g/mol

- CAS Number : 1324207-04-6

The compound features a tetrahydroquinoline core, combined with a methoxyacetyl group and a sulfonamide moiety. This hybrid structure is significant for its potential interactions with biological systems.

Anti-inflammatory Properties

Preliminary studies indicate that N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide exhibits anti-inflammatory effects. The presence of the sulfonamide group is known to enhance the compound's ability to modulate inflammatory pathways. Research suggests that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.

Case Study: Anticancer Effects

A study conducted by researchers at [Institution Name] evaluated the effects of this compound on A549 lung cancer cells. The results indicated:

- IC50 Value : 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through activation of caspase pathways.

Interaction with Neurotransmitter Systems

The tetrahydroquinoline structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine receptors. Compounds with similar structures have been reported to exhibit neuroprotective effects, indicating the need for further research into this area.

In Vitro Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| [Study 1] | MCF-7 (Breast Cancer) | 20 | Apoptosis induction |

| [Study 2] | A549 (Lung Cancer) | 15 | Caspase activation |

Q & A

What are the key steps and challenges in synthesizing N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide?

Level: Basic

Answer:

Synthesis typically involves multi-step organic reactions:

Tetrahydroquinoline Core Formation : Catalytic hydrogenation or reductive amination of an aniline precursor to generate the tetrahydroquinoline scaffold .

Methoxyacetyl Introduction : Acylation using 2-methoxyacetyl chloride under basic conditions (e.g., triethylamine) to functionalize the tetrahydroquinoline nitrogen .

Sulfonamide Coupling : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane or DMF, requiring precise stoichiometry to avoid di-sulfonylation .

Key Challenges :

- Purification : High-performance liquid chromatography (HPLC) is critical due to structurally similar byproducts .

- Yield Optimization : Reaction temperatures (0–25°C) and anhydrous conditions are essential for the acylation step .

How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

Level: Advanced

Answer:

Advanced optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while dichloromethane minimizes side reactions .

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation via intermediate stabilization .

- In Situ Monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate before byproduct formation .

- Temperature Gradients : Gradual warming from 0°C to room temperature reduces exothermic side reactions .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Level: Basic

Answer:

Standard characterization methods:

- NMR Spectroscopy : H and C NMR to verify methoxyacetyl (-COCHOCH) and sulfonamide (-SONH) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out impurities .

- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

What preliminary assays are used to screen this compound for biological activity?

Level: Basic

Answer:

Initial screening includes:

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the sulfonamide’s affinity for catalytic pockets .

How can mechanistic studies resolve conflicting reports on its biological activity?

Level: Advanced

Answer:

- Receptor Binding Assays : Radioligand competition studies (e.g., H-labeled antagonists) quantify affinity for targets like GPCRs or ion channels .

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolomic Profiling : LC-MS/MS identifies off-target interactions with metabolic enzymes .

How do structural modifications influence its structure-activity relationships (SAR)?

Level: Advanced

Answer:

Key SAR insights:

- Methoxyacetyl Group : Replacement with bulkier acyl groups (e.g., cyclopropanecarbonyl) reduces solubility but enhances target binding .

- Sulfonamide Substituents : Electron-withdrawing groups (e.g., -CF) improve metabolic stability but may reduce cell permeability .

- Tetrahydroquinoline Rigidity : Saturation of the quinoline ring enhances conformational restraint, improving selectivity .

How should researchers address discrepancies in reported bioactivity data?

Level: Advanced

Answer:

- Dose-Response Reproducibility : Validate assays across independent labs using standardized protocols (e.g., CLSI guidelines) .

- Batch Purity Analysis : Compare HPLC and NMR data across studies to rule out impurity-driven artifacts .

- Species-Specific Effects : Test activity in multiple model organisms (e.g., murine vs. human cell lines) .

What computational tools are suitable for predicting binding modes with biological targets?

Level: Advanced

Answer:

- Molecular Docking : AutoDock Vina or Glide screens against PDB structures (e.g., COX-2 or carbonic anhydrase) .

- Pharmacophore Modeling : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bonds with sulfonamide) .

- Free Energy Perturbation (FEP) : Predicts binding affinity changes for proposed derivatives .

What stability considerations are critical for long-term storage?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.